Isoproterenol sulfate

Übersicht

Beschreibung

Isoproterenol, also known as Isoprenaline, is a non-selective beta adrenergic receptor agonist . It is used to treat certain types of abnormal heartbeats, heart failure (weak heart), and shock .

Synthesis Analysis

Isoprenaline, structurally related to adrenaline, was prepared as one of the first synthetic sympathomimetic amines . It acts almost exclusively on β-adrenergic receptors . A patent suggests a preparation method for Isoproterenol sulfate, involving drying at a temperature of 25-40°C for 2-5 hours .

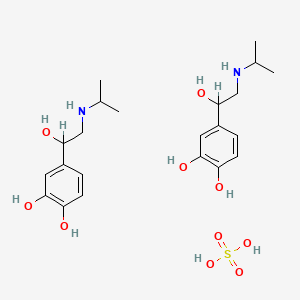

Molecular Structure Analysis

The molecular formula of Isoproterenol sulfate dihydrate is C22H40N2O12S . The average mass is 520.594 Da and the mono-isotopic mass is 520.209045 Da .

Chemical Reactions Analysis

Isoproterenol is a non-selective β-blocking agonist that is commonly used in the treatment of bradycardia and heart block . It exerts its therapeutic effects by stimulating β-adrenergic receptors, leading to increased heart rate and improved cardiac function .

Physical And Chemical Properties Analysis

The molecular formula of Isoproterenol sulfate dihydrate is C22H40N2O12S . The average mass is 556.63 and the mono-isotopic mass is 520.209045 Da .

Wissenschaftliche Forschungsanwendungen

Cardiology Research

Isoprenaline sulphate: is extensively used in cardiology research due to its potent beta-adrenergic activity. It can induce positive inotropic and chronotropic effects on the heart, making it a valuable tool for studying heart block, bradycardia, and cardiac arrest scenarios . Researchers utilize it to understand the cardiac response to beta-adrenergic stimulation and to develop treatments for various heart conditions.

Pulmonary Disease Studies

In the realm of pulmonary diseases, Isoprenaline sulphate has been historically used for its bronchodilator properties. Although now less common due to the availability of more selective agents, it still serves as a reference compound in studies exploring bronchial responsiveness and the development of new asthma medications .

Neuroscience

Isoprenaline sulphate plays a role in neuroscience research, particularly in studies related to the sympathetic nervous system. It acts on beta-adrenoreceptors, which are targets for catecholamines that stimulate the sympathetic nervous system. This makes it useful for investigating neurological disorders such as Parkinson’s disease and exploring the effects of sympathomimetic drugs on neural pathways .

Analytical Chemistry

In analytical chemistry, Isoprenaline sulphate is used as a standard reference material for the calibration of instruments and validation of analytical methods. Its well-characterized properties allow for the accurate quantification of substances in pharmaceutical samples and biological fluids, using techniques like spectroelectrochemistry .

Pharmacology

Isoprenaline sulphate’s role in pharmacology is pivotal for drug development and testing. It helps in understanding the pharmacodynamics and pharmacokinetics of beta-adrenergic agonists. Its rapid absorption and clearance from the circulation provide insights into drug metabolism and the design of compounds with desired therapeutic profiles .

Allergy and Anaphylaxis Research

Although not a primary treatment for allergies, Isoprenaline sulphate has been investigated for its potential effects on allergic reactions and anaphylaxis. Its ability to stimulate beta-adrenergic receptors can influence the cardiovascular and respiratory symptoms associated with severe allergic responses .

Arrhythmia Induction

Isoprenaline sulphate is used in electrophysiology labs to induce arrhythmias, including tachyarrhythmias. This application is crucial for testing the efficacy of anti-arrhythmic drugs and for understanding the electrophysiological mechanisms underlying different types of arrhythmias .

Treatment of Asthma and Bronchospasm

Historically, Isoprenaline sulphate was used in the treatment of asthma and bronchospasm due to its bronchodilatory effects. While it has largely been replaced by more selective agents in clinical practice, it remains an important compound in the research and development of new bronchodilators .

Wirkmechanismus

Isoprenaline sulphate, also known as Isoproterenol sulfate anhydrous or Isoproterenol sulfate, is a non-selective beta-adrenergic agonist . It has a wide range of applications in the medical field, particularly in treating heart-related conditions and bronchospasm during anesthesia .

Target of Action

Isoprenaline primarily targets beta-1 and beta-2 adrenergic receptors . These receptors play a crucial role in regulating heart rate, cardiac contractility, and bronchial muscle tone .

Mode of Action

Upon binding to its targets, Isoprenaline activates the alpha subunit of G-protein coupled receptors, causing it to exchange GMP for GTP . This activation allows the alpha subunit to dissociate from the beta and gamma subunits . The result is an increase in intracellular calcium in cardiac myocytes, leading to positive inotropic, lusitropic, chronotropic, and dromotropic effects .

Biochemical Pathways

The activation of beta-1 adrenergic receptors by Isoprenaline leads to an increase in intracellular calcium in cardiac myocytes . This increase in calcium has several downstream effects, including increased heart rate and cardiac contractility . Beta-1 activation also activates the Renin-Angiotensin-Aldosterone System (RAAS) in the kidney .

Pharmacokinetics

Isoprenaline has a short duration of action as it is rapidly cleared . It is metabolized primarily in the liver and other tissues by the enzyme catechol-O-methyltransferase (COMT) to the 3-O-methyl isoproterenol metabolite, which is subsequently conjugated with sulfate . The primary route of excretion for Isoprenaline is renal .

Result of Action

The activation of beta-adrenergic receptors by Isoprenaline leads to several physiological effects. These include an increase in heart rate and cardiac contractility, dilation of bronchi, and a decrease in diastolic blood pressure by lowering peripheral vascular resistance . These effects make Isoprenaline effective in treating conditions such as heart block, Adams-Stokes attacks, and bronchospasm during anesthesia .

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Isoproterenol sulfate . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H17NO3.H2O4S/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLBALGTFCCTJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60985824 | |

| Record name | Isoprenaline sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoproterenol sulfate | |

CAS RN |

299-95-6, 6779-80-2 | |

| Record name | Isoproterenol sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediol, 4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)-, (+)-, sulfate (2:1) (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006779802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoprenaline sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoprenaline sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROTERENOL SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/052RYF6JDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

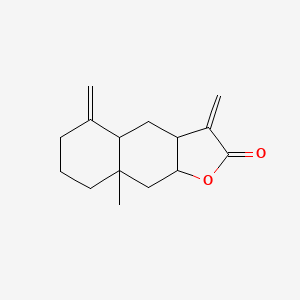

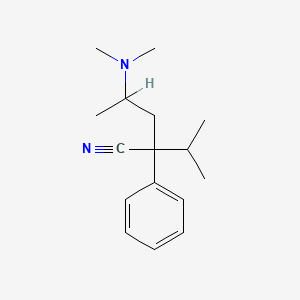

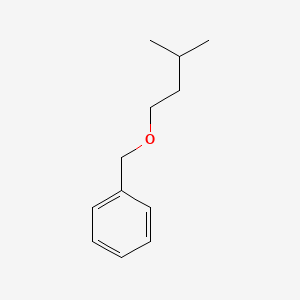

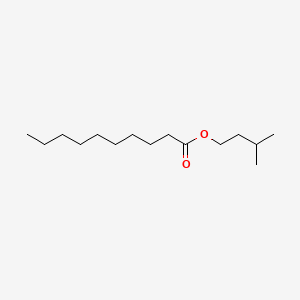

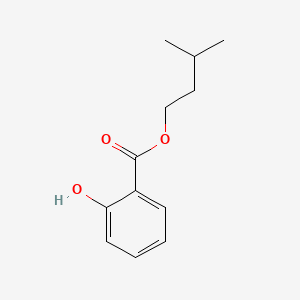

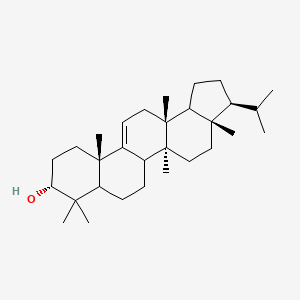

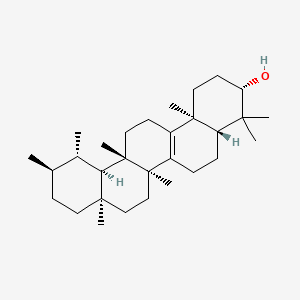

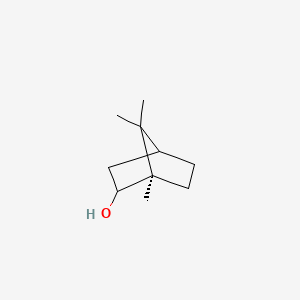

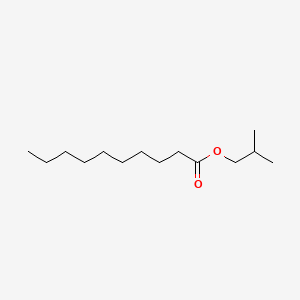

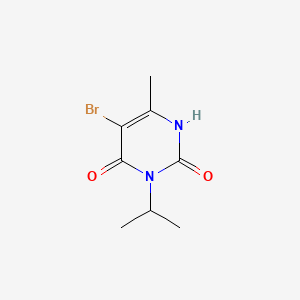

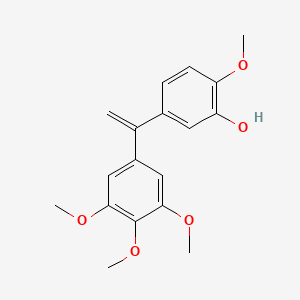

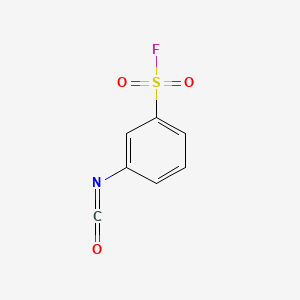

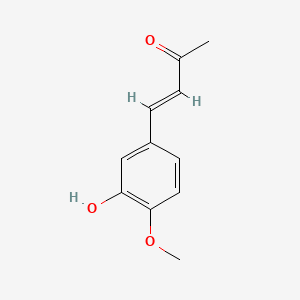

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.